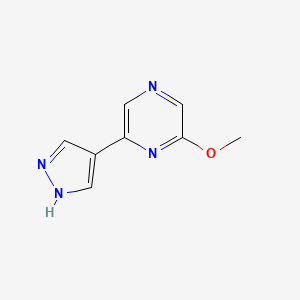
2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a methoxy group at the 2-position and a pyrazolyl group at the 6-position. This compound belongs to the class of pyrazine derivatives, which are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 2-methoxy-3,5-dichloropyrazine with 4-hydrazinylpyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
化学反応の分析
Types of Reactions
2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: Formation of 2-hydroxy-6-(1H-pyrazol-4-yl)pyrazine or 2-formyl-6-(1H-pyrazol-4-yl)pyrazine.
Reduction: Formation of 2-methoxy-6-(1H-dihydropyrazol-4-yl)pyrazine.
Substitution: Formation of 2-substituted-6-(1H-pyrazol-4-yl)pyrazine derivatives.
科学的研究の応用
2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine has several applications in scientific research:
作用機序
The mechanism of action of 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and pyrazolyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity . The exact molecular targets and pathways involved can vary depending on the context of its use .
類似化合物との比較
Similar Compounds
- 2-Methoxy-3-(1H-pyrazol-4-yl)pyrazine
- 2-Methoxy-6-(1H-imidazol-4-yl)pyrazine
- 2-Methoxy-6-(1H-triazol-4-yl)pyrazine
Uniqueness
2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine is unique due to the presence of both methoxy and pyrazolyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for diverse chemical modifications and applications in various fields .
特性
分子式 |
C8H8N4O |
|---|---|
分子量 |
176.18 g/mol |
IUPAC名 |
2-methoxy-6-(1H-pyrazol-4-yl)pyrazine |
InChI |
InChI=1S/C8H8N4O/c1-13-8-5-9-4-7(12-8)6-2-10-11-3-6/h2-5H,1H3,(H,10,11) |
InChIキー |
BOXFTVXCZFHSIW-UHFFFAOYSA-N |
正規SMILES |
COC1=NC(=CN=C1)C2=CNN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


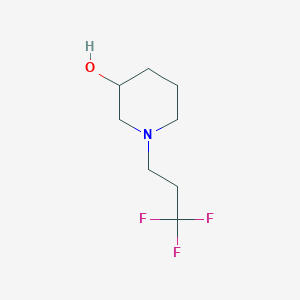
![1-(8-Bromo-4-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)cyclopropan-1-ol](/img/structure/B15226926.png)
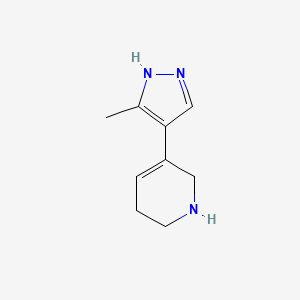
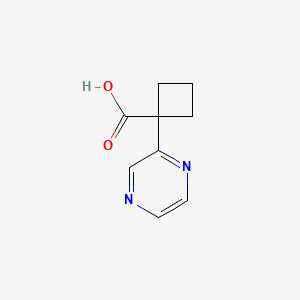
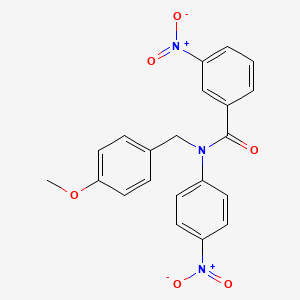
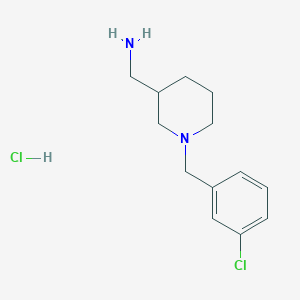
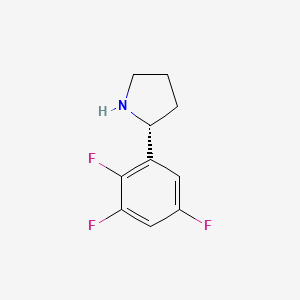
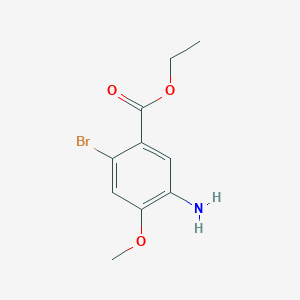


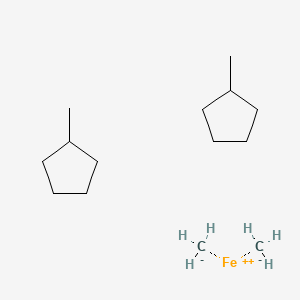
![4-(2,7-Dimethyl-6-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole](/img/structure/B15226965.png)
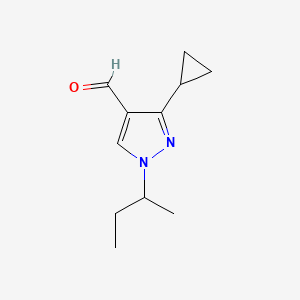
![(3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.1]pentan-1-yl)methanamine](/img/structure/B15226982.png)
